1,4-Dioxaspiro[4.4]nonane
CAS No.: 176-32-9
Cat. No.: VC21026239
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176-32-9 |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 1,4-dioxaspiro[4.4]nonane |
| Standard InChI | InChI=1S/C7H12O2/c1-2-4-7(3-1)8-5-6-9-7/h1-6H2 |
| Standard InChI Key | IJDXSTIWUARVEK-UHFFFAOYSA-N |
| SMILES | C1CCC2(C1)OCCO2 |
| Canonical SMILES | C1CCC2(C1)OCCO2 |
Introduction
Chemical Structure and Basic Properties
1,4-Dioxaspiro[4.4]nonane features a cyclopentane ring fused with a 1,3-dioxolane ring through a spiro carbon atom. This unique structural arrangement contributes to its stability and reactivity patterns.
The compound is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 176-32-9 |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.16900 g/mol |
| Exact Mass | 128.08400 |
| Density | 1.03 g/mL at 25°C |
| Boiling Point | 54-55°C at 35 mm Hg |
| Flash Point | 120°F |
| PSA (Polar Surface Area) | 18.46000 |
| LogP | 1.30350 |
| Vapor Pressure | 7.53 mmHg at 25°C |
| Index of Refraction | n20/D 1.448 |
| Storage Condition | 2-8°C |
The compound possesses a spiro structure that gives it unique three-dimensional characteristics, with the spiro carbon serving as the junction point between the cyclopentane and the dioxolane rings . This structural arrangement influences its chemical behavior and reactivity, particularly in organic synthesis applications.
Structural Characteristics
Physical Properties
The physical properties of 1,4-Dioxaspiro[4.4]nonane are directly influenced by its molecular structure and the presence of oxygen atoms in the dioxolane ring.
Solubility and Polarity
1,4-Dioxaspiro[4.4]nonane demonstrates moderate polarity due to the presence of two oxygen atoms in its structure. With a LogP value of 1.30350, it exhibits balanced solubility characteristics in both polar and non-polar solvents . The compound's solubility profile makes it versatile in various reaction media, enhancing its utility in organic synthesis applications.
Thermal Properties
The compound has a boiling point of 54-55°C at 35 mm Hg pressure, indicating its relatively low volatility under reduced pressure conditions . Its flash point of 120°F suggests moderate flammability, which necessitates appropriate handling procedures during laboratory and industrial applications.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 1,4-Dioxaspiro[4.4]nonane, with the most common method involving the ketalization of cyclopentanone with ethylene glycol.
Standard Ketalization Process
The primary synthesis route involves the acid-catalyzed reaction between cyclopentanone and ethylene glycol, forming the ketal structure characteristic of 1,4-Dioxaspiro[4.4]nonane. This reaction typically employs p-toluenesulfonic acid as a catalyst and toluene as a solvent to facilitate the azeotropic removal of water, driving the equilibrium toward product formation .
The general reaction can be represented as:
Cyclopentanone + Ethylene glycol → 1,4-Dioxaspiro[4.4]nonane + H₂O
This reaction is typically conducted under reflux conditions with a Dean-Stark apparatus to remove water continuously from the reaction mixture, pushing the equilibrium toward product formation.
Alternative Synthesis Routes
Additional synthetic methodologies have been reported in the literature, including those involving the use of different acid catalysts such as Lewis acids or solid acid catalysts to improve yields and selectivity. Some researchers have explored green chemistry approaches using microwave assistance or solvent-free conditions to enhance the environmental profile of the synthesis process.
Chemical Reactivity
1,4-Dioxaspiro[4.4]nonane exhibits chemical behavior characteristic of ketals, with the ability to protect and subsequently deprotect carbonyl functionalities being its most notable attribute.
Hydrolysis Reactions
The ketal functionality in 1,4-Dioxaspiro[4.4]nonane is susceptible to acid-catalyzed hydrolysis, which regenerates the original cyclopentanone and ethylene glycol components. This reversibility is fundamental to its application as a protecting group in organic synthesis .
Functional Group Transformations
Applications in Organic Synthesis
The unique structural features and chemical properties of 1,4-Dioxaspiro[4.4]nonane make it valuable in various synthetic applications.
Protecting Group Chemistry
One of the most significant applications of 1,4-Dioxaspiro[4.4]nonane is its use as a protected form of cyclopentanone. The ketal functionality effectively masks the reactive carbonyl group, allowing selective transformations elsewhere in complex molecules where carbonyl reactivity would otherwise interfere .
Building Block in Complex Molecule Synthesis
The compound serves as an important building block in the synthesis of more complex structures, particularly in the preparation of natural products and pharmaceutically active compounds. Its rigid spiro structure can introduce specific stereochemical features that are difficult to achieve through other synthetic approaches.
Precursor in Chiral Synthesis
Research indicates that derivatives of 1,4-Dioxaspiro[4.4]nonane, particularly those with additional functional groups such as carboxylic acids, can serve as precursors in chiral synthesis. For example, (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate has been synthesized from diethyl l-tartrate and cyclopentanone, with potential applications in asymmetric synthesis .
Related Compounds and Derivatives
Several compounds related to 1,4-Dioxaspiro[4.4]nonane have been synthesized and studied for their unique properties and applications.
Functionalized Derivatives
Derivatives of 1,4-Dioxaspiro[4.4]nonane bearing additional functional groups have been reported, including:
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1,4-Dioxaspiro[4.4]nonane-7-carbonyl chloride: A reactive derivative useful in acylation reactions and the synthesis of complex molecules.
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1,4-Dioxaspiro[4.4]nonan-6-ol: A hydroxylated derivative with potential biological activities.
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(2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate: A chiral derivative synthesized from diethyl l-tartrate, with applications in asymmetric synthesis .
These derivatives expand the synthetic utility of the basic spiro structure, enabling access to more complex molecular architectures with specific stereochemical features.
Structural Analogs
Structural analogs with different ring sizes or heteroatom substitutions have also been investigated. For instance, 1,6-Dioxaspiro[4.4]nonane represents an isomeric structure with a different arrangement of the oxygen atoms, reportedly exhibiting biological activities including antibiotic and antispasmodic properties.
Research Developments and Future Directions
Ongoing research continues to explore new applications and synthetic methodologies related to 1,4-Dioxaspiro[4.4]nonane and its derivatives.
Recent Synthetic Advances
Recent developments in the synthesis of 1,4-Dioxaspiro[4.4]nonane include the exploration of greener methodologies with reduced environmental impact, such as catalytic systems that operate under milder conditions or with improved atom economy.
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